4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Overview
Description
4-Butoxy-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C10H11ClF2O3S and a molecular weight of 284.71 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of butoxy and difluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butoxy-2,6-difluorobenzenesulfonyl chloride can be synthesized through the reaction of difluorophenyllithium with sulfuryl chloride . The process involves the following steps:
Formation of Difluorophenyllithium: This intermediate is prepared by reacting 2,6-difluorobenzene with an organolithium reagent.
Reaction with Sulfuryl Chloride: The difluorophenyllithium is then reacted with sulfuryl chloride to form 2,6-difluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
4-Butoxy-2,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Lacks the butoxy group, making it less versatile in certain reactions.
4-Methoxy-2,6-difluorobenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a butoxy group, affecting its reactivity and applications.
Uniqueness
4-Butoxy-2,6-difluorobenzenesulfonyl chloride is unique due to the presence of both butoxy and difluoro substituents, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVHISYDYYKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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